molecular formula C11H9N3O B11901339 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl- CAS No. 61381-31-5

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-

Katalognummer: B11901339
CAS-Nummer: 61381-31-5
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: WTILFXBOASEDIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by a fused ring system consisting of an imidazole ring and a quinazoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of benzylamines with 2-methylquinazolin-4(3H)-ones. This reaction is promoted by iodine and proceeds via a tandem oxidative condensation mechanism. The reaction conditions are metal-free and utilize molecular oxygen as the terminal oxidant, making the process environmentally friendly .

Industrial Production Methods

While specific industrial production methods for 3-methylimidazo[1,2-c]quinazolin-2(3H)-one are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of green chemistry principles, such as metal-free conditions and molecular oxygen, is advantageous for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylimidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized imidazoquinazolines, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Methylimidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and altered signaling pathways in cancer cells . These interactions disrupt cellular processes, resulting in antiproliferative effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

61381-31-5

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

3-methyl-3H-imidazo[1,2-c]quinazolin-2-one

InChI

InChI=1S/C11H9N3O/c1-7-11(15)13-10-8-4-2-3-5-9(8)12-6-14(7)10/h2-7H,1H3

InChI-Schlüssel

WTILFXBOASEDIB-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)N=C2N1C=NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.